BRD4 Binding Affinity Comparison: PNZ5 Versus (+)-JQ1 in Biochemical Assays
In biochemical binding assays targeting the first bromodomain of BRD4 (BRD4(1)), PNZ5 exhibits a dissociation constant (KD) of 5.43 nM, which is comparable to the well-established pan-BET inhibitor (+)-JQ1 . While the quantitative difference is minimal, this data establishes PNZ5 as a chemically distinct isoxazole-based scaffold that achieves equivalent target engagement potency without relying on the triazolothienodiazepine core structure .
| Evidence Dimension | BRD4(1) binding affinity (KD) |
|---|---|
| Target Compound Data | 5.43 nM |
| Comparator Or Baseline | (+)-JQ1: Comparable high potency (exact KD not reported in same assay) |
| Quantified Difference | Potency described as 'similar to' or 'comparable to' (+)-JQ1 |
| Conditions | Biochemical binding assay targeting BRD4 bromodomain 1 |
Why This Matters
Confirms PNZ5 achieves high target engagement comparable to the industry-standard BET inhibitor, validating its use as a chemical probe while offering scaffold diversification benefits for patent strategy and tool compound selection.
